(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
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Overview
Description
This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It has also been investigated as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The study aimed to screen a series of analogues of this compound and study their structure-activity relationship . The cells were incubated with different concentrations of the compound analogues (from 10 nM to 100 μM) containing [3 H]uridine (2 μCi/ml, 1 μM) for 1 min .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Structural Exploration
Research has focused on synthesizing novel compounds with similar structures and analyzing their crystallography to understand intermolecular interactions and stability factors. For example, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle related to the compound of interest revealed insights into its crystalline structure and stability through inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Pharmacological Potential
Several derivatives structurally related to "(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone" have been explored for their pharmacological potential. One study involved the creation of a P2X7 antagonist clinical candidate that showcases the process of optimizing molecular structures for better bioactivity and receptor occupancy, indicating a pathway for developing potential therapeutic agents (Chrovian et al., 2018).
Antimicrobial and Antileukemic Activity
Research into related compounds has also explored their antimicrobial and antileukemic activities. For instance, a series of novel derivatives demonstrated significant inhibition against various bacteria, indicating potential for antimicrobial application (Nagaraj et al., 2018). Additionally, certain piperidine derivatives have shown promising antiproliferative activity against human leukemia cells, suggesting their potential in cancer therapy (Vinaya et al., 2011).
Receptor Binding and In Vivo Evaluation
The development and evaluation of radiolabeled antagonists for receptor studies, such as the visualization of the 5-HT2A receptor with SPECT, highlight the application of similar compounds in neuroimaging and the study of neurological pathways (Blanckaert et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .
Result of Action
The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .
Future Directions
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJTYCKZBLTSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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